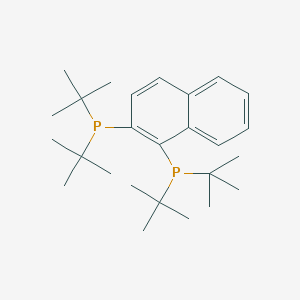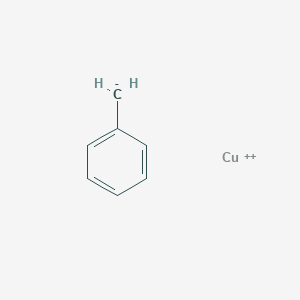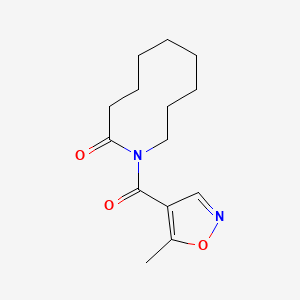
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is a chemical compound that features a naphthalene backbone with two di-tert-butylphosphane groups attached at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) typically involves the reaction of naphthalene-1,2-diyl dichloride with di-tert-butylphosphane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include phosphine oxides and substituted naphthalene derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) exerts its effects depends on its application. In catalysis, it acts as a ligand that coordinates to metal centers, facilitating various chemical transformations. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butylphosphine: A simpler phosphine compound with similar reactivity but lacking the naphthalene backbone.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another phosphine compound with a binaphthalene backbone, used in asymmetric catalysis.
Uniqueness
(Naphthalene-1,2-diyl)bis(di-tert-butylphosphane) is unique due to its combination of a naphthalene backbone and di-tert-butylphosphane groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments and reactivity profiles.
Eigenschaften
CAS-Nummer |
658705-49-8 |
|---|---|
Molekularformel |
C26H42P2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
ditert-butyl-(1-ditert-butylphosphanylnaphthalen-2-yl)phosphane |
InChI |
InChI=1S/C26H42P2/c1-23(2,3)27(24(4,5)6)21-18-17-19-15-13-14-16-20(19)22(21)28(25(7,8)9)26(10,11)12/h13-18H,1-12H3 |
InChI-Schlüssel |
BSKMAEQXQDMGCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=C(C2=CC=CC=C2C=C1)P(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tert-butyl 2-[[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-(5,6,7,8-tetrahydroquinolin-8-yl)amino]methyl]benzimidazole-1-carboxylate](/img/structure/B12545206.png)

![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)
![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)




